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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

A head-to-head comparison of TYRA-200 with first-generation Fibroblast Growth Factor
Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs) reveals a significant advancement in
combating acquired resistance, a primary challenge in the treatment of FGFR-driven
malignancies. Preclinical data demonstrates TYRA-200's potent and selective activity against
both wild-type FGFR and, crucially, clinically observed resistance mutations that render earlier
inhibitors ineffective.

First-generation FGFR TKIs, such as pemigatinib, infigratinib, and erdafitinib, have marked a
significant step forward in personalized oncology, offering clinical benefits to patients with
tumors harboring FGFR gene alterations. However, the emergence of acquired resistance,
frequently driven by mutations in the FGFR kinase domain, limits the long-term efficacy of
these therapies. TYRA-200, a next-generation, orally bioavailable FGFR1/2/3 inhibitor, has
been specifically designed to address this unmet need by maintaining potent inhibitory activity
against these resistant forms of the enzyme.

Unveiling the Mechanism: Overcoming Resistance
Where Others Falter

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when
activated, trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT
pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] In several
cancers, genetic alterations such as fusions, amplifications, or mutations can lead to the
constitutive activation of FGFR signaling, driving tumor growth.
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First-generation FGFR TKIls are ATP-competitive inhibitors that bind to the kinase domain of
the receptor, effectively blocking its activity. However, tumors can develop resistance through
the acquisition of secondary mutations within this domain. Two of the most common types of
resistance mutations are "gatekeeper" mutations (e.g., V565F/L in FGFR2) and "molecular
brake" mutations (e.g., N5S50K/H/D in FGFR2).[3][4][5][6] These mutations sterically hinder the
binding of first-generation TKIs, rendering them less effective.

TYRA-200 has been engineered with an adaptable binding mode to accommodate the
conformational changes induced by these resistance mutations, allowing it to maintain potent
inhibition.[7] This key differentiation is substantiated by preclinical data demonstrating TYRA-
200's superior potency against various FGFR2 mutants compared to first-generation inhibitors.

Quantitative Comparison: A Look at the Preclinical
Data

The following tables summarize the preclinical data for TYRA-200 in comparison to first-
generation FGFR TKis, highlighting its activity against wild-type and mutant FGFR2.

Table 1: Enzymatic Inhibition (IC50, nM) of FGFR2 Wild-Type and Clinically Relevant Mutants

FGFR2 N550K

FGFR2 (Wild- FGFR2 V565F FGFR2 V564l
Compound (Molecular
Type) (Gatekeeper) (Gatekeeper)
Brake)
TYRA-200 0.05[7] 0.53[7] 0.15[7] -
Pemigatinib 1.2[8] - >100 (V564F)[8] 718]
Infigratinib 1.0[9] - - -

I 5x increase vs
Erdafitinib Low nM[3] - -
WTI[8]

Futibatinib 1.4[10] - 50.6 (V565L)[10] 1.3 (V5651)[10]

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies.
Experimental conditions may vary.
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Table 2: Cellular Inhibition (IC50, nM) in FGFR2-Driven Cell Lines

. AN3CA
Ba/F3 FGFR2 (Wild- Ba/F3 FGFR2
Compound (Endogenous
Type) V565F
FGFR2 N550K)
TYRA-200 3.0 - 27[7] 11[7] 3.0 - 27[7]

Futibatinib

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies.
Experimental conditions may vary.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Tumor Growth

Compound Xenograft Model Dosing L
Inhibition
AN3CA (FGFR2 80% tumor
TYRA-200 10 & 15 mg/kg BID ,
N550K) regression[11]
64% tumor
TYRA-200 Ba/F3 FGFR2 V565F 10 & 15 mg/kg BID ]
regression[11]
o Delayed tumor
Futibatinib Ba/F3 FGFR2 V565F 15 mg/kg QD

growth, no regression

Note: Data is compiled from multiple sources and may not be from direct head-to-head studies.
Experimental conditions may vary.

Visualizing the Science: Pathways and Protocols

To further elucidate the mechanisms and methodologies discussed, the following diagrams
have been generated.
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Figure 1: Simplified FGFR Signaling Pathway.
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Figure 2: Mechanism of Action and Resistance.
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Figure 3: General Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of
experimental data. Below are summaries of the key experimental protocols used in the
preclinical evaluation of FGFR TKIs.

Enzymatic Kinase Inhibition Assay (e.g., LanthaScreen®
Eu Kinase Binding Assay)

This assay is designed to measure the binding affinity of an inhibitor to the kinase of interest.

o Reagent Preparation: Prepare a 3X solution of the test compound (e.g., TYRA-200), a 3X
solution of the FGFR kinase and a europium-labeled anti-tag antibody mixture, and a 3X
solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[2][12][13][14][15]
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e Assay Procedure: In a 384-well plate, add 5 pL of the test compound, followed by 5 pL of the
kinase/antibody mixture, and finally 5 pL of the tracer.[12][13]

 Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to
reach equilibrium.[12][13]

o Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-
resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two
wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[15]

o Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value, the
concentration of inhibitor that displaces 50% of the tracer, is determined by plotting the
emission ratio against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.[14]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent
Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP,
which is an indicator of metabolically active cells.[16][17]

o Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined
optimal density and allow them to attach overnight.[9][18]

o Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate
for a specified period (typically 72-120 hours).[7][19]

o Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each
well.[9][18]

¢ Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis,
followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
[91[18]

» Data Acquisition: Measure the luminescence using a luminometer.[17]
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» Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore,
the number of viable cells. The IC50 value, the concentration of the compound that inhibits
cell viability by 50%, is calculated by plotting the luminescence signal against the logarithm
of the compound concentration.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of a TKl in a
mouse model.

o Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in
an appropriate medium, sometimes mixed with Matrigel. Subcutaneously inject the cell
suspension into the flank of immunocompromised mice.[10][20][21][22]

e Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume
with calipers. When tumors reach a specified size (e.g., 100-200 mm?3), randomize the mice
into treatment and control groups.[10]

e Drug Administration: Administer the test compound (e.g., TYRA-200) and vehicle control to
the respective groups according to the predetermined dosing schedule and route of
administration (e.g., oral gavage).[10]

e Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the
study.[10][23]

o Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each
treatment group compared to the control group. Tumor regression is noted if the tumor
volume decreases from the initial measurement.[11]

Conclusion

The preclinical data strongly suggest that TYRA-200 represents a significant advancement
over first-generation FGFR TKIs. Its ability to potently inhibit clinically relevant resistance
mutations in FGFR2, which are a major cause of treatment failure with existing therapies,
positions it as a promising therapeutic agent for patients with FGFR-driven cancers. The in vivo
data demonstrating tumor regression in models harboring these mutations further underscores

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/pdf/In_Vivo_Xenograft_Model_Protocol_for_Microtubule_Inhibitors_A_Detailed_Guide_for_Preclinical_Research.pdf
https://inmuno-oncologia.ciberonc.es/media/u05bc4ny/cell-prep-and-subcutaneous-tumor-inoculation.pdf
https://sites.lifesci.ucla.edu/mcdb-arispe/wp-content/uploads/sites/126/2017/05/Prot_Animl_XenograftTumorAssay.pdf
https://bio-protocol.org/exchange/minidetail?id=9540232&type=30
https://www.benchchem.com/pdf/In_Vivo_Xenograft_Model_Protocol_for_Microtubule_Inhibitors_A_Detailed_Guide_for_Preclinical_Research.pdf
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/pdf/In_Vivo_Xenograft_Model_Protocol_for_Microtubule_Inhibitors_A_Detailed_Guide_for_Preclinical_Research.pdf
https://www.benchchem.com/pdf/In_Vivo_Xenograft_Model_Protocol_for_Microtubule_Inhibitors_A_Detailed_Guide_for_Preclinical_Research.pdf
https://www.revvity.com/blog/3-steps-successful-tumor-xenograft-analysis
https://www.bioworld.com/articles/691351-tyra-200-retains-potency-across-multiple-resistance-mutations?v=preview
https://www.benchchem.com/product/b15544667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

its potential clinical utility. As TYRA-200 progresses through clinical development, it holds the

promise of providing a more durable and effective treatment option for this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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